Hpk1-IN-33

Description

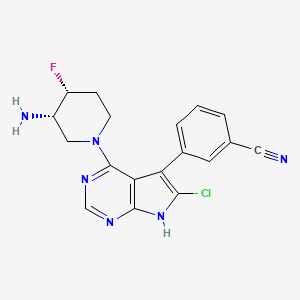

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16ClFN6 |

|---|---|

Molecular Weight |

370.8 g/mol |

IUPAC Name |

3-[4-[(3S,4R)-3-amino-4-fluoropiperidin-1-yl]-6-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile |

InChI |

InChI=1S/C18H16ClFN6/c19-16-14(11-3-1-2-10(6-11)7-21)15-17(25-16)23-9-24-18(15)26-5-4-12(20)13(22)8-26/h1-3,6,9,12-13H,4-5,8,22H2,(H,23,24,25)/t12-,13+/m1/s1 |

InChI Key |

PPGUULSJUXLSJS-OLZOCXBDSA-N |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |

Canonical SMILES |

C1CN(CC(C1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-33: A Deep Dive into its Mechanism of Action in T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T cell function. Its inhibition represents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth analysis of the mechanism of action of HPK1 inhibitors, with a focus on compounds like Hpk1-IN-33, in T cells. We will explore the underlying signaling pathways, present key preclinical data, detail relevant experimental protocols, and visualize the complex biological processes involved.

The Role of HPK1 in T Cell Signaling: A Negative Feedback Loop

Upon T cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to T cell activation, proliferation, and effector functions. HPK1 plays a pivotal role in attenuating this signal, acting as an intracellular immune checkpoint.[1][2]

The canonical HPK1 signaling pathway in T cells can be summarized as follows:

-

TCR Activation and HPK1 Recruitment: Following TCR stimulation, HPK1 is recruited to the immunological synapse.[3][4]

-

HPK1 Activation: At the synapse, HPK1 is activated through autophosphorylation and transphosphorylation.[3][4]

-

SLP-76 Phosphorylation: Activated HPK1 phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][3][5][6]

-

14-3-3 Protein Binding: Phosphorylation of SLP-76 at Ser376 creates a binding site for the 14-3-3 family of proteins.[3][4][7]

-

Signal Dampening: The binding of 14-3-3 to SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][4][6] This disrupts the formation of the SLP-76 signalosome, thereby attenuating downstream signaling pathways, including the activation of phospholipase C-gamma1 (PLCγ1), calcium flux, and the Ras-MAPK cascade.[8][9]

This negative feedback loop ultimately curtails T cell activation, cytokine production, and proliferation.[6][10]

This compound Mechanism of Action: Releasing the Brakes on T Cell Immunity

This compound and similar small molecule inhibitors are designed to be ATP-competitive, binding to the kinase domain of HPK1 and blocking its catalytic activity.[6] By inhibiting HPK1, these compounds effectively prevent the phosphorylation of SLP-76, thereby disrupting the negative feedback loop.

The key consequences of HPK1 inhibition in T cells include:

-

Enhanced TCR Signaling: By preventing SLP-76 degradation, HPK1 inhibitors sustain the TCR signal, leading to more robust and prolonged T cell activation.[3][6][8]

-

Increased Cytokine Production: Inhibition of HPK1 results in a significant increase in the secretion of key pro-inflammatory and effector cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[3][11][12] IL-2 is crucial for T cell proliferation and survival, while IFN-γ plays a vital role in anti-tumor immunity.[6]

-

Augmented T Cell Proliferation and Cytotoxicity: The enhanced signaling and cytokine production translate into increased proliferation of both CD4+ and CD8+ T cells.[6] Furthermore, cytotoxic T lymphocyte (CTL) activity against tumor cells is potentiated.[3][6]

-

Overcoming Immunosuppression: The tumor microenvironment (TME) is rich in immunosuppressive factors like adenosine, prostaglandin E2 (PGE2), and transforming growth factor-beta (TGF-β), which can dampen T cell activity.[5][11] HPK1 inhibition has been shown to render T cells resistant to these suppressive signals, restoring their effector functions within the TME.[5][11][13]

Quantitative Data on HPK1 Inhibition

The following tables summarize key quantitative data from preclinical studies on HPK1 inhibitors.

Table 1: In Vitro Potency of HPK1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Type | Reference |

| Unnamed Inhibitor | HPK1 | Biochemical Assay | 10.4 | - | [14] |

| KHK-6 | HPK1 | Biochemical Assay | - | - | [6] |

| Compound 1 | HPK1 | Biochemical Assay | - | - | [13] |

| NDI-101150 | HPK1 | Biochemical Assay | - | - | [15] |

Table 2: Effect of HPK1 Inhibition on T Cell Cytokine Production

| Cell Type | Treatment | Cytokine | Fold Increase / % Increase | Reference |

| Human PBMCs | HPK1 Inhibitor | IL-2 | Dose-dependent increase | [12] |

| Human PBMCs | HPK1 Inhibitor | IFN-γ | Dose-dependent increase | [12] |

| Human CD8+ T cells | HPK1 Inhibition | IFN-γ | Increased secretion | [5] |

| Human CD8+ T cells | HPK1 Inhibition | IL-2 | Increased secretion | [5] |

| Jurkat cells | HPK1 Knockout | IL-2 | Increased production | [12] |

| Human T cells | HPK1 Inhibition | TNF-α | Increased secretion | [11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of HPK1 inhibitors.

Western Blotting for Phospho-SLP-76

Objective: To determine the effect of an HPK1 inhibitor on the phosphorylation of SLP-76 at Serine 376 following TCR stimulation.

Methodology:

-

Cell Culture and Treatment: Culture human peripheral blood mononuclear cells (PBMCs) or a T cell line (e.g., Jurkat). Pre-treat cells with varying concentrations of the HPK1 inhibitor or vehicle control for a specified time (e.g., 24 hours).

-

TCR Stimulation: Stimulate the T cells with an anti-CD3 antibody (e.g., OKT3) for a short period (e.g., 5-15 minutes) to induce TCR signaling.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phospho-SLP-76 (Ser376). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total SLP-76 or β-actin) to determine the relative levels of p-SLP-76.[3][4]

Cytokine Release Assays (CBA or ELISA)

Objective: To measure the effect of an HPK1 inhibitor on the production of cytokines (e.g., IL-2, IFN-γ) by T cells.

Methodology:

-

Cell Isolation and Culture: Isolate human PBMCs or specific T cell subsets (e.g., CD8+ T cells) from healthy donors.

-

Treatment and Stimulation: Plate the cells and pre-treat with the HPK1 inhibitor or vehicle control. Stimulate the cells with anti-CD3/CD28 antibodies or other T cell activators.

-

Supernatant Collection: After a defined incubation period (e.g., 24-72 hours), collect the cell culture supernatants.

-

Cytokine Measurement:

-

Cytometric Bead Array (CBA): Use a commercially available CBA kit to simultaneously measure the concentration of multiple cytokines in the supernatant according to the manufacturer's instructions. Analyze the samples on a flow cytometer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use specific ELISA kits for each cytokine of interest to measure their concentrations in the supernatant according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the concentration of each cytokine in the samples based on a standard curve. Compare the cytokine levels in the inhibitor-treated groups to the vehicle control.[5][12]

T Cell Proliferation Assay

Objective: To assess the effect of an HPK1 inhibitor on T cell proliferation.

Methodology:

-

Cell Labeling: Label isolated T cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

-

Treatment and Stimulation: Culture the labeled T cells in the presence of the HPK1 inhibitor or vehicle control and stimulate with anti-CD3/CD28 antibodies.

-

Incubation: Incubate the cells for several days (e.g., 3-5 days) to allow for cell division.

-

Flow Cytometry: Harvest the cells and analyze them by flow cytometry. The fluorescence intensity of the dye is halved with each cell division.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of divided cells and the proliferation index in each treatment group.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the impact of this compound.

Caption: HPK1 Signaling Pathway in T Cells.

Caption: Mechanism of Action of this compound.

Caption: General Experimental Workflow.

Conclusion

The inhibition of HPK1 with small molecules like this compound presents a compelling therapeutic strategy to enhance T cell-mediated anti-tumor immunity. By preventing the phosphorylation of SLP-76, these inhibitors abrogate a key negative feedback loop, leading to sustained TCR signaling, increased cytokine production, and enhanced T cell proliferation and effector function. This mechanism not only boosts the direct activity of T cells but also helps to overcome the immunosuppressive environment of tumors. The preclinical data strongly support the continued development of HPK1 inhibitors as a novel class of cancer immunotherapies, both as monotherapies and in combination with other immune checkpoint blockades.

References

- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arcusbio.com [arcusbio.com]

- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 15. onclive.com [onclive.com]

Hpk1-IN-33: A Technical Guide to a Potent HPK1 Inhibitor for Immuno-oncology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hpk1-IN-33, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell function, making it a promising therapeutic target in immuno-oncology. This document details the target protein, its signaling pathway, quantitative data for this compound and other relevant inhibitors, and detailed experimental protocols for its characterization.

Core Target: Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[1][2] It functions as a crucial intracellular checkpoint, attenuating the signaling cascade initiated by the T-cell receptor (TCR) and B-cell receptor (BCR) engagement.[3][4][5] By dampening T-cell activation and proliferation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[3] Consequently, inhibiting HPK1 kinase activity presents a compelling strategy to enhance anti-tumor immunity.[3][6]

Genetic and pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, increase the production of critical cytokines like Interleukin-2 (IL-2), and promote anti-tumor responses in preclinical models.[6][7] This has led to the development of numerous small molecule HPK1 inhibitors, including this compound, for potential use in cancer immunotherapy, both as monotherapy and in combination with other treatments like PD-1 checkpoint inhibitors.[8][9]

This compound: Quantitative Profile

This compound (also referred to as compound 21) is a highly potent inhibitor of HPK1.[8][10][11] Its inhibitory activity has been characterized through various biochemical and cellular assays.

| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |

| This compound | Biochemical | Ki | 1.7 nM | Recombinant HPK1 | [8][10][11] |

| Cellular (IL-2 Production) | EC50 | 286 nM | Jurkat WT | [8][10][11] | |

| Cellular (IL-2 Production) | EC50 | >10,000 nM | Jurkat HPK1 KO | [8][10][11] | |

| Compound [I] (EMD Serono) | Biochemical | IC50 | 0.2 nM | Recombinant HPK1 | [12] |

| Cellular (pSLP76) | IC50 | 3 nM | Jurkat | [12] | |

| Cellular (IL-2 Production) | EC50 | 1.5 nM | Primary T-cells | [12] | |

| GNE-1858 | Biochemical | IC50 | 1.9 nM | Recombinant HPK1 | [13] |

| Compound K (BMS) | Biochemical | IC50 | 2.6 nM | Recombinant HPK1 | [14] |

| XHS | Biochemical | IC50 | 2.6 nM | Recombinant HPK1 | [14] |

| Cellular (pSLP76) | IC50 | 0.6 µM | PBMCs | [14] | |

| M074-2865 | Biochemical | IC50 | 2.93 ± 0.09 µM | Recombinant HPK1 | [13][14] |

The HPK1 Signaling Pathway

HPK1 acts as a negative feedback regulator within the TCR signaling pathway. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. HPK1 interferes with this process.

Mechanism of HPK1-mediated T-cell Inhibition:

-

Activation: Following TCR stimulation, HPK1 is recruited to the signaling complex and becomes activated.[8][15]

-

SLP-76 Phosphorylation: Activated HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at serine 376 (S376).[6][7][9]

-

Signalosome Disruption: Phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins. This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, causing the dissociation of the TCR signaling complex.[6][15]

-

Downstream Signal Attenuation: The disruption of the signalosome dampens downstream signaling pathways, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK) pathway, which are essential for T-cell activation and IL-2 production.[8][15]

By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, enhancing T-cell activation, and promoting a more robust anti-tumor immune response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize HPK1 inhibitors like this compound.

Biochemical HPK1 Kinase Assay (TR-FRET)

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant HPK1.

Workflow:

Detailed Protocol:

-

Plate Preparation: In a 384-well low-volume plate, add serial dilutions of this compound.

-

Enzyme Addition: Add a solution containing recombinant HPK1 enzyme to each well.

-

Reaction Initiation: To initiate the kinase reaction, add a solution containing ATP and a biotinylated SLP-76 peptide substrate.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Quenching and Detection: Stop the reaction by adding a quench/detection solution containing EDTA, a europium (Eu)-labeled anti-phospho-SLP-76 (S376) antibody (donor), and XL665-conjugated streptavidin (acceptor).

-

Signal Reading: After a short incubation to allow for antibody binding, read the time-resolved fluorescence energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated SLP-76.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-SLP-76 (S376) Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Workflow:

Detailed Protocol (using Western Blot):

-

Cell Culture and Treatment: Culture Jurkat T-cells or isolated human peripheral blood mononuclear cells (PBMCs) and pre-treat with varying concentrations of this compound for 1-2 hours.

-

T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

-

Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with a primary antibody specific for phospho-SLP-76 (S376).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

As a loading control, re-probe the membrane with an antibody for total SLP-76 or a housekeeping protein like GAPDH.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Determine the reduction in pSLP-76 signal relative to the total protein as a measure of HPK1 inhibition.

IL-2 Production Assay

This functional assay assesses the downstream consequence of HPK1 inhibition by measuring the production of IL-2, a key cytokine for T-cell proliferation and activation.

Detailed Protocol:

-

Cell Preparation: Isolate PBMCs from healthy donor blood.

-

Compound Treatment: Plate the PBMCs and treat with a dilution series of this compound.

-

T-Cell Activation: Activate the T-cells within the PBMC population using anti-CD3/anti-CD28 antibodies or other stimulants like phytohemagglutinin (PHA).

-

Incubation: Culture the cells for 24-72 hours to allow for IL-2 production and secretion into the supernatant.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

-

IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-2 concentration against the inhibitor concentration and calculate the EC50 value, which represents the concentration of the inhibitor that results in a 50% increase in IL-2 production.

Conclusion

This compound is a valuable research tool for investigating the role of HPK1 in immune regulation and for the preclinical validation of HPK1 as a therapeutic target in oncology. Its high potency and selectivity, coupled with the well-defined signaling pathway of its target, provide a strong foundation for further drug discovery and development efforts in the field of immuno-oncology. The experimental protocols outlined in this guide offer a comprehensive framework for the characterization of this compound and other novel HPK1 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound - Immunomart [immunomart.org]

- 11. This compound - Ace Therapeutics [acetherapeutics.com]

- 12. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 13. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 14. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Hpk1-IN-33: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell activation and antitumor immunity. Its inhibition presents a promising therapeutic strategy in immuno-oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Hpk1-IN-33 (also known as compound 21), a potent and selective inhibitor of HPK1.

Discovery of this compound

The discovery of this compound originated from a virtual screening campaign aimed at identifying novel scaffolds for HPK1 inhibition.[1] This was followed by a structure-based drug design approach, leveraging X-ray crystallography to understand the binding interactions within the ATP-binding site of HPK1.[1] The optimization of initial hits focused on improving potency and physicochemical properties, leading to the identification of the 5-amino-6-aryl pyrrolopyrimidine core of this compound.[1]

Quantitative Biological Data

This compound demonstrates potent and selective inhibition of HPK1, as summarized in the tables below.

| Parameter | Value | Assay | Reference |

| Ki | 1.7 nM | Biochemical Kinase Assay | [2] |

| IL-2 EC50 (Jurkat WT) | 286 nM | Cellular IL-2 Secretion Assay | [2] |

| IL-2 EC50 (Jurkat HPK1 KO) | >10,000 nM | Cellular IL-2 Secretion Assay | [2] |

Table 1: In Vitro Potency of this compound

| Kinase | % Inhibition @ 1 µM |

| HPK1 | 99 |

| MINK1 | 85 |

| TNIK | 75 |

| MAP4K3 | 60 |

| MAP4K5 | 55 |

| LOK | 50 |

| SLK | 45 |

| MST1 | 40 |

| MST2 | 35 |

| Fused | 30 |

Table 2: Kinase Selectivity Profile of this compound (Data derived from supplementary information of Gallego RA, et al. J Med Chem. 2023)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HPK1 signaling pathway and the general workflow for the discovery and characterization of this compound.

Experimental Protocols

Synthesis of this compound (Compound 21)

The synthesis of this compound is achieved through a multi-step process as described by Gallego RA, et al. (2023).[1] The general strategy involves the construction of the 5-amino-6-aryl pyrrolopyrimidine core, followed by functionalization.

Step 1: Synthesis of the Pyrrolopyrimidine Core The synthesis starts with the appropriate starting materials to construct the key 5-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine intermediate. This is typically achieved through a series of condensation and cyclization reactions.

Step 2: Halogenation The pyrrolopyrimidine core is halogenated at a specific position to enable subsequent cross-coupling reactions.

Step 3: Suzuki Coupling A Suzuki coupling reaction is employed to introduce the desired aryl group at the 6-position of the pyrrolopyrimidine ring. This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base.

Step 4: Final Functionalization and Deprotection The final step involves the introduction of the substituted amino group at the 5-position and any necessary deprotection steps to yield the final product, this compound.

(Note: For the detailed, step-by-step synthesis with specific reagents, concentrations, and reaction conditions, please refer to the supplementary information of Gallego RA, et al. J Med Chem. 2023.)

HPK1 Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of this compound to inhibit the enzymatic activity of HPK1.

Materials:

-

Recombinant human HPK1 enzyme

-

Biotinylated peptide substrate

-

ATP

-

TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-allophycocyanin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the assay plate.

-

Add the HPK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

-

Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Jurkat T-Cell IL-2 Secretion Assay

This cellular assay assesses the functional consequence of HPK1 inhibition by measuring the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

Materials:

-

Jurkat T-cells (wild-type and HPK1 knockout)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies or PMA and ionomycin)

-

This compound

-

96-well cell culture plates

-

Human IL-2 ELISA kit

-

ELISA plate reader

Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted inhibitor or medium (vehicle control) to the cells and pre-incubate for a specific time (e.g., 1 hour) at 37°C and 5% CO2.

-

Stimulate the cells by adding T-cell activators.

-

Incubate the plates for 24-48 hours at 37°C and 5% CO2.

-

Centrifuge the plates to pellet the cells and collect the supernatant.

-

Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Plot the IL-2 concentration against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

This compound is a potent and selective small molecule inhibitor of HPK1, discovered through a modern drug discovery paradigm involving computational and structure-based methods. The detailed biological and synthetic data presented in this guide provide a comprehensive resource for researchers in the field of immuno-oncology and kinase inhibitor drug development. The provided experimental protocols offer a foundation for the in-house evaluation of this compound and similar compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Hpk1-IN-33: A Technical Guide to its Mechanism and Effect on T-Cell Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-33, with a specific focus on its role in modulating T-cell receptor (TCR) signaling. This document details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways and workflows involved.

Introduction: HPK1 as a Negative Regulator of T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell activation.[1][3][4] Upon engagement of the T-cell receptor (TCR), HPK1 is recruited to the signaling complex by adaptor proteins.[3][5] Once activated, HPK1 attenuates TCR signaling by phosphorylating key downstream adaptor proteins.[3][5][6][7]

The primary target of HPK1 in this negative feedback loop is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[6][7][8] HPK1 phosphorylates SLP-76 at the Serine 376 residue (pSLP-76 S376).[3][5][6][7] This phosphorylation event creates a docking site for 14-3-3 proteins, which, upon binding, leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][5][9][10] This destabilizes the TCR signaling complex, dampening downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), ultimately reducing T-cell activation and cytokine production.[3][4][5] Given this role, pharmacological inhibition of HPK1 is a promising strategy for enhancing T-cell-mediated anti-tumor immunity.[1][2][6]

This compound: A Potent HPK1 Inhibitor

This compound (also referred to as compound 21 in associated literature) is a potent small molecule inhibitor of HPK1.[11] By directly targeting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby enhancing T-cell activation.

Mechanism of Action

The mechanism of this compound is centered on its direct inhibition of HPK1's catalytic activity. By blocking HPK1, the inhibitor prevents the phosphorylation of SLP-76 at Ser376. This has several downstream consequences that promote a more robust immune response:

-

Stabilization of the TCR Signalosome: Without S376 phosphorylation, 14-3-3 proteins cannot bind to SLP-76, preventing its degradation and stabilizing the crucial signaling complex.[9][10]

-

Enhanced Downstream Signaling: The stabilized signalosome leads to augmented and sustained downstream signaling, including the phosphorylation of PLCγ1 and ERK.[3][4][12]

-

Increased T-Cell Effector Functions: This enhanced signaling cascade results in increased T-cell activation, proliferation, and production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6][7][8]

Quantitative Data

The following tables summarize the reported in vitro potency and cellular activity of this compound and other representative HPK1 inhibitors.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line / Condition | Source |

|---|---|---|---|

| Ki (Kinase Inhibition Constant) | 1.7 nM | Recombinant HPK1 | [11] |

| IL-2 Production EC50 | 286 nM | Jurkat WT Cells | [11] |

| IL-2 Production EC50 | >10,000 nM | Jurkat HPK1 KO Cells |[11] |

Table 2: Cellular Activity of Another Potent HPK1 Inhibitor for Context

| Parameter | Value | Cell Line / Condition | Source |

|---|---|---|---|

| HPK1 IC50 (Biochemical) | 0.2 nM | Recombinant HPK1 | [13] |

| pSLP76(S376) IC50 (Cellular) | 3 nM | Jurkat Cells | [13] |

| IL-2 Production EC50 (Cellular) | 1.5 nM | Primary T-cells |[13] |

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling and HPK1 Inhibition

The following diagram illustrates the negative regulatory role of HPK1 in the TCR signaling pathway and the point of intervention for an inhibitor like this compound.

Caption: TCR signaling pathway with HPK1-mediated negative feedback loop.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the impact of an HPK1 inhibitor on T-cell function.

References

- 1. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 7. arcusbio.com [arcusbio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

Hpk1-IN-33 and its Role in Cancer Immunotherapy: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document provides a comprehensive technical overview of Hpk1-IN-33, a potent and selective inhibitor of HPK1, and contextualizes its function within the broader landscape of HPK1-targeted therapies. We will delve into the core mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction to HPK1 as a Target in Immuno-Oncology

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial intracellular checkpoint that attenuates T-cell activation and function. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Ser376 residue. This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination and degradation of SLP-76, and ultimately, a dampening of the downstream signaling cascade required for T-cell proliferation and cytokine production.

The inhibition of HPK1 kinase activity is hypothesized to block this negative feedback loop, thereby restoring and enhancing T-cell-mediated anti-tumor immunity. Several small molecule inhibitors of HPK1 are currently in preclinical and clinical development, demonstrating the significant interest in this target for cancer therapy, both as monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

This compound: A Potent and Selective HPK1 Inhibitor

This compound (also referred to as compound 21 in associated literature) is a novel, potent, and selective small molecule inhibitor of HPK1 belonging to the 5-amino-6-aryl pyrrolopyrimidine class. Its development was guided by structure-based drug design to ensure high affinity for the target and selectivity against other kinases.

Quantitative Data for this compound and Other Select HPK1 Inhibitors

The following tables summarize key quantitative data for this compound and other notable HPK1 inhibitors to allow for a comparative assessment of their potency and cellular activity.

| Compound | Biochemical Assay (IC50/Ki) | Cellular Assay (EC50) | Assay Details | Reference |

| This compound | Ki = 1.7 nM | EC50 = 286 nM | IL-2 production in Jurkat WT cells | [1] |

| EC50 > 10,000 nM | IL-2 production in Jurkat HPK1 KO cells | [1] | ||

| Compound K | IC50 = 2.6 nM | IC50 = 290 nM | Inhibition of pSLP76 in primary T-cells | [2][3] |

| CFI-402411 | Potent inhibitor (IC50 not disclosed) | - | Preclinical studies show immune activation | [4] |

| BGB-15025 | Potent inhibitor (IC50 not disclosed) | - | Demonstrated anti-tumor activity in vivo | [4] |

| NDI-101150 | Potent and selective inhibitor | - | Enhanced T-cell activation in vitro and in vivo | |

| DS21150768 | Potent inhibitor (IC50 not disclosed) | - | Enhanced in vivo cytokine responses | |

| ZYF0033 | IC50 < 10 nM | - | Inhibition of MBP phosphorylation |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the HPK1 signaling pathway and the proposed mechanism of action for HPK1 inhibitors like this compound.

HPK1 Signaling Pathway in T-Cell Activation

Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.

Mechanism of Action of this compound

Caption: this compound blocks HPK1, preventing SLP-76 phosphorylation and enhancing T-cell activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of HPK1 inhibitors.

In Vitro HPK1 Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of an inhibitor against the HPK1 enzyme.

Caption: Workflow for a typical in vitro HPK1 kinase inhibition assay.

Protocol Details:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human HPK1 protein to the desired concentration in Kinase Assay Buffer.

-

Prepare a stock solution of ATP in water.

-

Prepare a stock solution of a suitable substrate, such as Myelin Basic Protein (MBP).

-

Prepare a stock solution of this compound in 100% DMSO.

-

-

Assay Procedure:

-

Perform serial dilutions of this compound in Kinase Assay Buffer containing a constant percentage of DMSO.

-

In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

-

Add the diluted HPK1 enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Cellular IL-2 Production Assay in Jurkat T-Cells

This protocol describes a method to assess the functional effect of an HPK1 inhibitor on T-cell activation by measuring the secretion of Interleukin-2 (IL-2).

Protocol Details:

-

Cell Culture:

-

Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed Jurkat cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the diluted inhibitor or vehicle control and incubate for 1-2 hours.

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.

-

Incubate the plate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the EC₅₀ value, the concentration of the inhibitor that elicits a half-maximal increase in IL-2 production.

-

In Vivo Murine Syngeneic Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a mouse model.

Protocol Details:

-

Animal Model:

-

Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the syngeneic tumor cell line.

-

Implant tumor cells (e.g., MC38 colorectal adenocarcinoma or CT26 colon carcinoma) subcutaneously into the flank of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

-

Vehicle control

-

This compound (administered orally or via another appropriate route)

-

Positive control (e.g., an anti-PD-1 antibody)

-

Combination of this compound and the positive control

-

-

Administer the treatments according to a predefined schedule (e.g., daily or twice daily for the small molecule inhibitor, and intermittently for the antibody).

-

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Conclusion

This compound is a potent and selective inhibitor of HPK1 that demonstrates functional activity in cellular assays, consistent with the therapeutic hypothesis of targeting HPK1 for cancer immunotherapy. The data presented herein, alongside that of other HPK1 inhibitors in development, strongly support the continued investigation of this class of molecules. The provided experimental protocols offer a foundation for researchers to further characterize this compound and other novel HPK1 inhibitors. Future studies should focus on comprehensive in vivo efficacy and safety profiling, as well as the identification of predictive biomarkers to guide clinical development. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the core concepts for professionals in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preclinical Data on Hpk1-IN-33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the publicly available preclinical data for Hpk1-IN-33, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is compiled for an audience of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Data Summary

The following tables summarize the key in vitro biochemical and cellular activity data for this compound, also identified as compound 21 in its primary publication.

Table 1: Biochemical Potency of this compound [1]

| Parameter | Value (nM) |

| Ki vs. HPK1 | 1.7 |

Table 2: Cellular Activity of this compound in Jurkat T-Cells [1]

| Cell Line | Assay | EC50 (nM) |

| Jurkat WT | IL-2 Production | >10000 |

| Jurkat HPK1 KO | IL-2 Production | 286 |

Mechanism of Action and Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key downstream signaling molecules, such as SLP-76. This phosphorylation leads to the attenuation of T-cell activation and proliferation, thereby acting as an immune checkpoint. In the context of cancer, this can limit the immune system's ability to mount an effective anti-tumor response.

This compound functions by directly inhibiting the kinase activity of HPK1. This action blocks the negative feedback loop on T-cell signaling, resulting in enhanced T-cell activation and increased production of effector cytokines like Interleukin-2 (IL-2).

Caption: HPK1 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data for this compound.

Biochemical Kinase Inhibition Assay (Ki Determination)

The inhibitory constant (Ki) of this compound against HPK1 was determined using a fluorescence-based biochemical assay.

Caption: General workflow for a biochemical kinase inhibition assay.

Methodology: The kinase activity of recombinant human HPK1 was measured in the presence of varying concentrations of this compound. A common method for this is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

-

Reaction Setup: The kinase reaction is typically performed in a 384-well plate. Each well contains the HPK1 enzyme, a suitable peptide substrate (like Myelin Basic Protein), ATP, and the test compound (this compound) at various concentrations in a kinase buffer.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. The data is normalized to controls and plotted against the inhibitor concentration to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular IL-2 Production Assay

The cellular activity of this compound was assessed by measuring its effect on IL-2 production in Jurkat T-cells.

Caption: Workflow for the cellular IL-2 production assay.

Methodology:

-

Cell Culture: Jurkat T-cells (both wild-type and HPK1 knockout) are maintained in appropriate culture medium.

-

Assay Setup: Cells are plated in 96-well plates and treated with a range of concentrations of this compound.

-

T-Cell Stimulation: After a pre-incubation period with the inhibitor, T-cell activation is induced using stimulants such as anti-CD3 and anti-CD28 antibodies, or phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Incubation: The plates are incubated for 24 to 48 hours to allow for cytokine secretion.

-

IL-2 Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-2 is measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IL-2 concentrations are plotted against the corresponding concentrations of this compound. The EC50 value, representing the concentration of the inhibitor that elicits a half-maximal response, is determined by fitting the data to a dose-response curve.

Summary and Future Directions

The currently available preclinical data for this compound demonstrate its high biochemical potency and target-specific cellular activity. The significant difference in EC50 values between wild-type and HPK1 knockout Jurkat cells confirms that the compound's effect on IL-2 production is mediated through the inhibition of HPK1.

To further characterize the therapeutic potential of this compound, additional preclinical studies are warranted. These include in vivo pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo efficacy studies in relevant syngeneic tumor models to assess its anti-tumor activity, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.

Disclaimer: This document is based on publicly available preclinical data and is intended for informational and research purposes only. It is not a substitute for a comprehensive review of the primary literature.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Dendritic Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical negative regulator of immune responses. Predominantly expressed in hematopoietic cells, HPK1 plays a significant role in modulating the function of various immune cell types, including dendritic cells (DCs). This technical guide provides an in-depth exploration of the function of HPK1 in dendritic cells, detailing its signaling pathways, its impact on DC maturation and activation, and its role in antigen presentation and T-cell stimulation. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating HPK1 as a potential therapeutic target in immuno-oncology and other immune-mediated diseases.

Introduction to HPK1 in Dendritic Cells

Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating and shaping adaptive immune responses.[1] Their activation state is tightly regulated to maintain a balance between immunity and tolerance. HPK1 has been identified as a key intracellular checkpoint that attenuates DC activation and function.[1][2][3] Genetic deletion or pharmacological inhibition of HPK1 in dendritic cells leads to a hyperactive phenotype, characterized by enhanced maturation, increased production of pro-inflammatory cytokines, and superior T-cell priming capabilities.[1][2][4] These findings position HPK1 as a promising target for therapeutic interventions aimed at boosting anti-tumor immunity.[4]

HPK1 Signaling in Dendritic Cells

While the signaling pathways involving HPK1 are well-characterized in T cells, its specific signaling cascade in dendritic cells is an active area of investigation. In T cells, HPK1 is recruited to the T-cell receptor (TCR) complex and negatively regulates signaling by phosphorylating adaptor proteins such as SLP-76.[5] In dendritic cells, HPK1 is thought to be downstream of Toll-like receptors (TLRs), such as TLR4 which recognizes lipopolysaccharide (LPS).[5] Upon TLR stimulation, HPK1 likely modulates key signaling pathways that control DC activation, including the NF-κB, AP-1, and NFAT pathways.[1][2]

Signaling Pathway Diagram

Caption: HPK1 signaling pathway in dendritic cells.

Impact of HPK1 on Dendritic Cell Phenotype and Function

The absence or inhibition of HPK1 significantly enhances the immunostimulatory capacity of dendritic cells. This is evident through changes in their surface marker expression and cytokine production profile.

Enhanced Maturation and Co-stimulatory Molecule Expression

Upon stimulation with maturation signals like LPS, dendritic cells lacking HPK1 (HPK1-/-) exhibit a more mature phenotype compared to their wild-type (WT) counterparts.[1][2] This is characterized by the upregulation of co-stimulatory molecules essential for T-cell activation.

Table 1: Expression of Co-stimulatory Molecules in Wild-Type vs. HPK1-/- Dendritic Cells

| Co-stimulatory Molecule | Cell Type | Expression Level (Mean Fluorescence Intensity - MFI) | Reference |

| CD80 | Wild-Type BMDCs | Lower | [1][2] |

| HPK1-/- BMDCs | Higher | [1][2] | |

| CD86 | Wild-Type BMDCs | Lower | [1][2] |

| HPK1-/- BMDCs | Higher | [1][2] | |

| I-A(b) (MHC Class II) | Wild-Type BMDCs | Lower | [1][2] |

| HPK1-/- BMDCs | Higher | [1][2] |

BMDCs: Bone Marrow-Derived Dendritic Cells

Increased Pro-inflammatory Cytokine Production

HPK1 negatively regulates the production of key pro-inflammatory cytokines by dendritic cells. The absence of HPK1 leads to a significant increase in the secretion of these cytokines upon stimulation.

Table 2: Pro-inflammatory Cytokine Production by Wild-Type vs. HPK1-/- Dendritic Cells

| Cytokine | Cell Type | Production Level (pg/mL or ng/mL) | Reference |

| IL-12 | Wild-Type BMDCs | Lower | [1][2] |

| HPK1-/- BMDCs | Higher | [1][2] | |

| IL-1β | Wild-Type BMDCs | Lower | [1][2] |

| HPK1-/- BMDCs | Higher | [1][2] | |

| TNF-α | Wild-Type BMDCs | Lower | [1][2] |

| HPK1-/- BMDCs | Higher | [1][2] | |

| IL-6 | Wild-Type BMDCs | Lower | [1][2] |

| HPK1-/- BMDCs | Higher | [1][2] | |

| IL-10 | Wild-Type BMDCs | Higher | [6] |

| HPK1-/- BMDCs | Lower | [6] |

BMDCs: Bone Marrow-Derived Dendritic Cells

Superior T-Cell Priming and Anti-Tumor Immunity

The enhanced maturation and cytokine production of HPK1-deficient dendritic cells translate into a superior ability to activate T cells. HPK1-/- DCs are more potent at stimulating T-cell proliferation both in vitro and in vivo.[1][2] This heightened T-cell response has significant implications for anti-tumor immunity. Studies have shown that HPK1-/- DCs are more effective at eliminating established tumors in murine models when used as a cancer vaccine.[4][7]

Experimental Workflow Diagram

Caption: Experimental workflow for studying HPK1 function in DCs.

Experimental Protocols

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature dendritic cells from mouse bone marrow.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant mouse Interleukin-4 (IL-4)

-

70% Ethanol

-

Sterile PBS

Procedure:

-

Euthanize mice and sterilize the hind legs with 70% ethanol.

-

Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.

-

Flush the bone marrow from the bones using a syringe with complete RPMI-1640 medium.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete RPMI-1640.

-

Culture the cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 at 37°C and 5% CO2.[8]

-

On day 3, add fresh complete medium containing GM-CSF and IL-4.

-

On day 6, gently collect the non-adherent and loosely adherent cells, which are immature BMDCs.

Dendritic Cell Maturation and Flow Cytometry Analysis

This protocol outlines the stimulation of BMDCs and subsequent analysis of maturation markers by flow cytometry.

Materials:

-

Immature BMDCs

-

Lipopolysaccharide (LPS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and MHC Class II (I-A(b))

-

Isotype control antibodies

Procedure:

-

Plate immature BMDCs at a density of 1 x 10^6 cells/mL.

-

Stimulate the cells with 100 ng/mL LPS for 24 hours to induce maturation.

-

Harvest the cells and wash with cold FACS buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the expression levels of CD80, CD86, and MHC Class II on the CD11c+ gated population.[9]

Cytokine Quantification by ELISA

This protocol describes the measurement of cytokine concentrations in the supernatant of stimulated BMDC cultures.

Materials:

-

Supernatants from stimulated BMDC cultures

-

ELISA kits for IL-12, IL-1β, TNF-α, and IL-6

-

ELISA plate reader

Procedure:

-

Collect the supernatants from LPS-stimulated BMDC cultures at 24 or 48 hours post-stimulation.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.[10][11]

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add the culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Add the substrate solution and stop the reaction.

-

Read the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Calculate the cytokine concentrations based on the standard curve.[10]

Conclusion and Future Directions

The evidence strongly supports the role of HPK1 as a negative regulator of dendritic cell function. Its inhibition leads to a more immunogenic DC phenotype, which can effectively prime T cells and mediate potent anti-tumor immunity. These findings highlight HPK1 as a compelling target for the development of novel cancer immunotherapies. Future research should focus on further elucidating the precise molecular mechanisms by which HPK1 regulates DC signaling and function. A deeper understanding of its substrates and interacting partners in dendritic cells will be crucial for the development of highly specific and effective HPK1 inhibitors. Furthermore, exploring the role of HPK1 in different DC subsets and in the context of various tumor microenvironments will provide valuable insights for the clinical application of HPK1-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 7. Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

- 9. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 11. h-h-c.com [h-h-c.com]

Methodological & Application

Application Notes and Protocols for Hpk1-IN-33 In Vitro Assay

These application notes provide a detailed protocol for determining the in vitro potency of Hpk1-IN-33, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided methodologies are intended for researchers, scientists, and drug development professionals working on novel immunotherapies targeting HPK1.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling, diminishing T-cell proliferation and activation through the phosphorylation of adaptor proteins like SLP-76.[1][2] Inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity. This compound is a potent HPK1 inhibitor with a reported Ki value of 1.7 nM.[3] This document outlines a common in vitro kinase assay protocol to measure the inhibitory activity of this compound.

Data Presentation

The following table summarizes the reported in vitro activity of this compound.

| Compound | Parameter | Value | Cell Line | Notes |

| This compound | Ki | 1.7 nM | - | Biochemical assay. |

| This compound | IC50 | 286 nM | Jurkat (Wild Type) | Inhibition of IL-2 production. |

| This compound | IC50 | >10000 nM | Jurkat (HPK1 KO) | Demonstrates specificity for HPK1. |

Experimental Protocols

Several assay formats can be employed to determine the in vitro inhibitory activity of this compound against HPK1. A widely used and robust method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][4]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced by a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.[1][4]

Detailed Protocol: HPK1 ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.[1]

Materials and Reagents:

-

Recombinant human HPK1 enzyme (e.g., SignalChem M23-11G)[5]

-

ATP

-

This compound

-

Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[7]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low-volume plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of this compound in kinase buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.[6]

-

-

Assay Plate Setup:

-

Add 1 µl of the diluted this compound or DMSO vehicle (for positive and negative controls) to the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Prepare a solution of recombinant HPK1 enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

Add 2 µl of the diluted HPK1 enzyme to each well.

-

-

Substrate/ATP Mix Addition and Kinase Reaction:

-

Stopping the Reaction and ATP Depletion:

-

Add 5 µl of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.[1]

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 10 µl of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.[1]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP generated.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Mandatory Visualizations

HPK1 Signaling Pathway

Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental Workflow for HPK1 In Vitro Assay

Caption: Workflow for the HPK1 in vitro kinase assay.

References

- 1. biofeng.com [biofeng.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HPK1 Kinase Enzyme System Application Note [no.promega.com]

- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. promega.es [promega.es]

Application Notes and Protocols for Hpk1-IN-33 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76 Ser376).[2][3][4] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately dampens T-cell activation and effector functions, including the production of cytokines like Interleukin-2 (IL-2).[4]

Given its role as an intracellular immune checkpoint, HPK1 has emerged as a promising therapeutic target in immuno-oncology.[5][6][7] Inhibition of HPK1 is expected to enhance T-cell-mediated anti-tumor immunity.[2]

Hpk1-IN-33 is a potent inhibitor of HPK1 with a reported Ki value of 1.7 nM. In cellular assays, this compound has been shown to inhibit the production of IL-2 in Jurkat T-cells, a common model for T-cell signaling studies, with an EC50 of 286 nM.[8]

These application notes provide detailed protocols for cell-based assays designed to characterize the activity of this compound and other HPK1 inhibitors. The described assays focus on two key readouts: the direct measurement of HPK1 target engagement through the phosphorylation of its substrate SLP-76, and the functional consequence of HPK1 inhibition on T-cell activation, as measured by IL-2 secretion.

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in the T-cell receptor signaling pathway.

Key Experimental Protocols

Cellular Phosphorylation of SLP-76 (Ser376) Assay

This assay directly measures the phosphorylation of the HPK1 substrate, SLP-76, at serine 376 in Jurkat cells. A decrease in pSLP-76 (Ser376) levels upon treatment with this compound indicates target engagement and inhibition of HPK1 kinase activity.

Experimental Workflow:

Materials:

-

Jurkat E6-1 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2)

-

PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit (e.g., Cell Signaling Technology #78222) or similar.[9][10]

-

Cell lysis buffer (e.g., 1X Cell Lysis Buffer from kit)

-

96-well microplate

Protocol:

-

Cell Culture: Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed 2 x 10^5 Jurkat cells per well in a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

-

Cell Stimulation: Stimulate the cells by adding a combination of anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 4 µg/mL) antibodies for 4 hours.[3] For TCR stimulation in Jurkat cells, anti-CD3 antibody alone (e.g., 10 µg/mL OKT3) for 5-10 minutes can also be effective.[1][11]

-

Cell Lysis: After stimulation, centrifuge the plate, remove the supernatant, and lyse the cells with 100 µL of ice-cold cell lysis buffer per well. Incubate on ice for 10 minutes with gentle agitation.

-

ELISA:

-

Transfer the cell lysates to the pSLP-76 (Ser376) antibody-coated microplate provided in the ELISA kit.

-

Follow the manufacturer's instructions for the PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit, which typically involves:

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the pSLP-76 (Ser376) signal to the total protein concentration or a housekeeping protein. Plot the normalized signal against the concentration of this compound to determine the IC50 value.

IL-2 Secretion Assay

This functional assay measures the secretion of IL-2 from stimulated human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat cells. Inhibition of HPK1 by this compound is expected to enhance T-cell activation and lead to increased IL-2 production.

Experimental Workflow:

Materials:

-

Human PBMCs isolated from healthy donors or Jurkat E6-1 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Human T-Activator CD3/CD28 Dynabeads or plate-bound anti-CD3 and soluble anti-CD28 antibodies

-

Human IL-2 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or similar)

-

96-well culture plate

Protocol:

-

Cell Preparation:

-

PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

-

Jurkat cells: Culture as described in the previous protocol.

-

-

Cell Seeding: Seed 1 x 10^5 PBMCs or Jurkat cells per well in a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control.

-

Cell Stimulation:

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

IL-2 ELISA:

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an anti-IL-2 antibody-coated plate, followed by incubation with a biotinylated detection antibody, a streptavidin-HRP conjugate, and a substrate.

-

-

Data Acquisition: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve using recombinant IL-2. Calculate the concentration of IL-2 in each sample from the standard curve. Plot the IL-2 concentration against the this compound concentration to determine the EC50 value.

Confirmatory and Secondary Assays

Western Blot for pSLP-76 (Ser376)

Western blotting can be used as an alternative or confirmatory method to the pSLP-76 (Ser376) ELISA.

Protocol:

-

Sample Preparation: Prepare cell lysates from Jurkat cells treated with this compound and stimulated as described in the pSLP-76 assay protocol. Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pSLP-76 (Ser376) (e.g., Cell Signaling Technology #76384).[2] A separate blot should be run for total SLP-76 and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

-

Analysis: Quantify the band intensities and normalize the pSLP-76 (Ser376) signal to total SLP-76 or the loading control.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of this compound to HPK1 in living cells.[13] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HPK1 and a fluorescently labeled tracer that binds to the kinase active site. A test compound that binds to HPK1 will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of the compound's apparent cellular affinity.[13] A detailed protocol can be found in the technical manual for the NanoBRET™ Target Engagement Intracellular Kinase Assay.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound by measuring changes in the thermal stability of the target protein.[15] Ligand binding can stabilize a protein, leading to a higher melting temperature. In a typical CETSA experiment, cells are treated with the compound of interest, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, often by Western blot.[16] An increase in the amount of soluble HPK1 at higher temperatures in the presence of this compound would indicate target engagement.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Cellular Activity of this compound

| Assay | Cell Line | Readout | EC50 / IC50 (nM) |

| pSLP-76 (Ser376) Phosphorylation | Jurkat | Inhibition of pSLP-76 | [Insert Value] |

| IL-2 Secretion | Human PBMCs | Enhancement of IL-2 | [Insert Value] |

| IL-2 Secretion | Jurkat | Enhancement of IL-2 | 286[8] |

| NanoBRET™ Target Engagement | HEK293 (transfected) | HPK1 Occupancy | [Insert Value] |

Table 2: this compound Selectivity Profile (Example)

| Kinase | NanoBRET™ IC50 (nM) | Fold Selectivity vs. HPK1 |

| HPK1 | [Insert Value] | 1 |

| MAP4K2 | [Insert Value] | [Calculate] |

| MAP4K3 | [Insert Value] | [Calculate] |

| ... | ... | ... |

Conclusion

The assays described in these application notes provide a comprehensive toolkit for the cellular characterization of this compound and other HPK1 inhibitors. The pSLP-76 phosphorylation assay offers a direct measure of target engagement, while the IL-2 secretion assay provides a critical functional readout of the downstream consequences of HPK1 inhibition. Confirmatory assays such as Western blotting, NanoBRET™, and CETSA can further validate the mechanism of action and in-cell activity of these compounds, supporting their development as potential immunotherapeutic agents.

References

- 1. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]